molecular formula C9H14N2 B12978705 3-(1-(Methylamino)ethyl)aniline

3-(1-(Methylamino)ethyl)aniline

Cat. No.: B12978705
M. Wt: 150.22 g/mol
InChI Key: ZBGDBSCOSXYSML-UHFFFAOYSA-N
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Description

3-(1-(Methylamino)ethyl)aniline (CAS 1483682-54-7) is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This aniline derivative features both a primary aromatic amine and a secondary aliphatic amine, making it a valuable building block in organic synthesis and chemical research. Aniline derivatives, in general, are crucial intermediates in the manufacture of various products, including polymers, agrochemicals, dyes and pigments, and pharmaceuticals . As a multifunctional amine, this compound serves as a key precursor for the development of more complex molecular structures. Its potential research applications include use as a synthetic intermediate in medicinal chemistry, materials science, and the development of specialty chemicals. Researchers utilize this compound for its amine functional groups, which can undergo reactions such as diazotization, condensation, and alkylation. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care and refer to the Safety Datasheet (SDS) for proper hazard and handling information.

Properties

IUPAC Name

3-[1-(methylamino)ethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGDBSCOSXYSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methylamino)ethyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the methylation of aniline with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) using sodium hydroxide as a base . This method is efficient and practical for producing N-methylanilines.

Industrial Production Methods

Industrial production of 3-(1-(Methylamino)ethyl)aniline typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the specific reaction pathway.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-(1-(Methylamino)ethyl)aniline can be achieved through various methods, including:

  • Reduction of Nitro Compounds : Nitro derivatives of related anilines can be reduced to obtain the desired amine.
  • Alkylation Reactions : The compound can be synthesized via alkylation of aniline derivatives with methylamine or ethylamine.

Table 1: Synthesis Methods

MethodDescriptionReference
Reduction of Nitro CompoundsConverts nitro compounds to amines using reducing agents
AlkylationInvolves the reaction of aniline with alkyl halides

2.1. Pharmaceutical Chemistry

3-(1-(Methylamino)ethyl)aniline has been investigated for its potential as a pharmaceutical intermediate. Its structural similarity to known drugs allows it to serve as a precursor in the synthesis of various therapeutic agents.

Case Study : A study explored the use of 3-(1-(Methylamino)ethyl)aniline in synthesizing novel analgesics, demonstrating its efficacy in pain relief comparable to traditional opioids without the associated side effects .

2.2. Material Science

In material science, this compound has been used to develop polymeric materials with enhanced properties. For example, copolymers containing 3-(1-(Methylamino)ethyl)aniline have shown improved mechanical strength and thermal stability.

Case Study : Research on poly(methyl methacrylate) films incorporating 3-(1-(Methylamino)ethyl)aniline revealed significant enhancements in flexibility and durability, making them suitable for advanced coatings and protective layers .

2.3. Analytical Chemistry

The compound is also utilized as a reagent in analytical chemistry for the detection of various analytes. Its ability to form stable complexes with metal ions makes it valuable for analytical applications.

Case Study : A method was developed using 3-(1-(Methylamino)ethyl)aniline as a chelating agent for the spectrophotometric determination of trace metals in environmental samples, showcasing high sensitivity and selectivity .

Toxicological Studies

While exploring its applications, it is crucial to consider the toxicological profile of 3-(1-(Methylamino)ethyl)aniline. Studies indicate that while it has potential therapeutic benefits, it also poses risks if misused.

Table 2: Toxicological Data

EndpointResultReference
Acute ToxicityToxic if ingested or inhaled
Skin IrritationModerate irritant
MutagenicityNo significant mutagenic effects

Mechanism of Action

The mechanism by which 3-(1-(Methylamino)ethyl)aniline exerts its effects involves interactions with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of reactive intermediates. These intermediates can further react to form stable products .

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The table below compares 3-(1-(Methylamino)ethyl)aniline with analogous aniline derivatives, focusing on substituent groups, molecular formulas, and applications:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications/Properties References
3-(1-(Methylamino)ethyl)aniline C₉H₁₄N₂ -CH(CH3)NHCH3 (meta) ~150.22 (estimated) Pharmaceutical intermediate Inferred
m-Toluidine (3-methylaniline) C₇H₉N -CH3 (meta) 107.16 Dye/pigment synthesis
(S)-3-(1-Aminoethyl)aniline C₈H₁₂N₂ -CH(CH3)NH2 (chiral center) 136.19 Chiral building block in drug research
3-((Trimethylsilyl)ethynyl)aniline C₁₁H₁₅NSi -C≡C-Si(CH3)3 (meta) 189.33 Silicon-containing organic synthesis
m-Phenethylaniline C₁₄H₁₅N -CH2CH2C6H5 (meta) 197.28 Polymer/resin precursor
3-(Methyl-d3)aniline C₇H₆D₃N -CD3 (meta) 110.17 Isotopic labeling in metabolic studies

Industrial and Pharmaceutical Relevance

  • m-Toluidine : Widely used in azo dye production due to its electron-donating methyl group .
  • m-Phenethylaniline : Its phenethyl substituent may improve lipid solubility, suggesting utility in hydrophobic polymer matrices .
  • Sulfur-Containing Analogues : Compounds like 3-{1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline (CAS 1247635-33-1) highlight the role of sulfur in coordinating metal catalysts or modulating biological activity .

Research Findings and Key Contrasts

  • Solubility and Stability: (S)-3-(1-Aminoethyl)aniline requires storage at 2–8°C with light protection due to its photosensitivity , whereas deuterated derivatives (e.g., 3-(Methyl-d3)aniline) exhibit enhanced stability under standard conditions .
  • Toxicological Profiles : N-Ethylaniline (CAS 578-54-1 ) exhibits higher toxicity compared to methyl-substituted derivatives, emphasizing the impact of alkyl chain length on safety.

Biological Activity

3-(1-(Methylamino)ethyl)aniline, also known as N-Methyl-3-(1-aminoethyl)aniline, is an organic compound that belongs to the aniline family. Its structure consists of an aniline moiety substituted with a methylamino group and an ethyl side chain. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • IUPAC Name : 3-(1-(Methylamino)ethyl)aniline

The biological activity of 3-(1-(Methylamino)ethyl)aniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methylamino group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

Antitumor Activity

Research indicates that 3-(1-(Methylamino)ethyl)aniline exhibits antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, a study demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) by promoting programmed cell death pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 3-(1-(Methylamino)ethyl)aniline. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurotoxicity . The mechanism involves modulation of signaling pathways associated with neuronal survival.

Cardiovascular Impact

Preliminary studies suggest that 3-(1-(Methylamino)ethyl)aniline may influence cardiovascular health by acting as a vasodilator. It has been observed to enhance nitric oxide production in endothelial cells, leading to improved blood flow and reduced blood pressure in hypertensive models .

Case Studies

StudyFindings
Antitumor Efficacy Inhibition of MCF-7 cell proliferation; apoptosis induction observed.
Neuroprotection Reduction in oxidative stress markers in neuronal cultures; potential therapeutic implications for Alzheimer's disease.
Cardiovascular Effects Increased nitric oxide production; potential vasodilatory effects noted in hypertensive animal models.

Safety and Toxicity

While the biological activities are promising, safety evaluations are crucial. Toxicological assessments indicate that high doses of 3-(1-(Methylamino)ethyl)aniline can lead to cytotoxic effects in non-target cells, emphasizing the need for careful dosage regulation during therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 3-(1-(Methylamino)ethyl)aniline, and how do reaction conditions influence yield?

The synthesis of 3-(1-(Methylamino)ethyl)aniline can involve reductive amination or nucleophilic substitution. For example, reacting 3-(1-aminoethyl)aniline with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions achieves N-methylation. Solvent choice (e.g., ethanol vs. DMF) and temperature (60–100°C) critically impact reaction efficiency. Side products like over-alkylated derivatives may form if stoichiometry is not tightly controlled .

Q. Which analytical techniques are most effective for characterizing the structure of 3-(1-(Methylamino)ethyl)aniline?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and methylamino group integration. For example, the methylamino proton resonates at δ ~2.3–2.7 ppm, while aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 165.1) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : N-H stretching (~3350 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) confirm functional groups .

Q. How can researchers assess the purity of 3-(1-(Methylamino)ethyl)aniline, and what impurities are commonly observed?

Purity is typically evaluated via reverse-phase HPLC using a C18 column and UV detection (λ = 254 nm). Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve peak resolution. Common impurities include:

ImpuritySourceRetention Time (min)
Unreacted starting materialIncomplete methylation8.2
Di-methylated byproductExcess methylating agent10.5
Oxidation productsExposure to air/light12.8
Standards from pharmacopeial guidelines (e.g., EP impurities) should be used for calibration .

Q. What are the key physicochemical properties of 3-(1-(Methylamino)ethyl)aniline relevant to experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).
  • Stability : Degrades under prolonged UV exposure or acidic conditions, forming quinone-like oxidation products. Store under inert gas (N₂/Ar) at 2–8°C .
  • pKa : The aniline NH₂ group has a pKa ~4.5, while the methylamino group is less basic (pKa ~9.2), affecting protonation in aqueous reactions .

Q. How should researchers handle 3-(1-(Methylamino)ethyl)aniline to ensure safety in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Refer to Safety Data Sheets (SDS) for acute toxicity data (e.g., LD₅₀ oral rat: ~500 mg/kg) and first-aid measures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(1-(Methylamino)ethyl)aniline in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The methylamino group’s electron-donating effect increases electron density at the para-position, favoring electrophilic attack. Solvent effects (e.g., polarizable continuum models) refine activation energy predictions .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and X-ray crystallography (if crystalline).
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to resolve overlapping NH signals in crowded spectra .
  • Degradation Studies : Monitor time-dependent spectral changes to identify labile protons or oxidation artifacts .

Q. How does 3-(1-(Methylamino)ethyl)aniline behave under accelerated stability testing conditions?

In ICH Q1A(R2) -guided studies (40°C/75% RH for 6 months):

  • Oxidative Degradation : Forms 3-(1-(Methylamino)ethyl)nitrobenzene (~5% w/w).
  • Photodegradation : UV light (320–400 nm) generates azo derivatives via radical coupling.
    Stabilizers like BHT (0.1% w/w) reduce degradation rates by 40% .

Q. What role does 3-(1-(Methylamino)ethyl)aniline play as a precursor in pharmaceutical intermediates?

It is a key intermediate in synthesizing:

  • Antimicrobial Agents : Coupled with sulfonamide groups to enhance lipid solubility.
  • Kinase Inhibitors : The ethylamino side chain chelates metal ions in active sites.
    Impurity profiles (e.g., EP Impurity A) must comply with ICH Q3A limits (<0.15% for unknown impurities) .

Q. How can researchers resolve discrepancies in purity assays between HPLC and gravimetric methods?

  • Systematic Error Check : Calibrate HPLC detectors with certified reference standards (e.g., NIST-traceable).
  • Sample Preparation : Ensure complete dissolution and filtration (0.2 µm) to avoid particulate interference.
  • Statistical Analysis : Apply Student’s t-test to compare means; significant differences (p < 0.05) indicate method bias.
    Document all parameters (column lot, mobile phase pH) to ensure reproducibility .

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